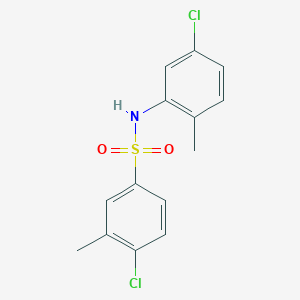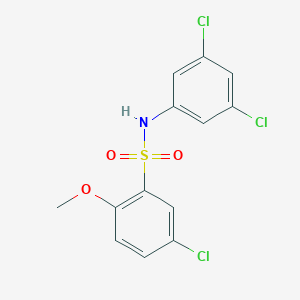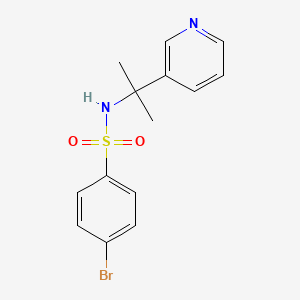
4-bromo-N-(2-pyridin-3-ylpropan-2-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-(2-pyridin-3-ylpropan-2-yl)benzenesulfonamide, also known as GSK-J4, is a potent and selective inhibitor of the histone demethylase JMJD3. It has been extensively studied for its potential therapeutic applications in treating cancer, inflammation, and neurodegenerative diseases. In
Mécanisme D'action
4-bromo-N-(2-pyridin-3-ylpropan-2-yl)benzenesulfonamide is a selective inhibitor of the histone demethylase JMJD3. It works by binding to the active site of JMJD3 and preventing it from removing methyl groups from histone H3 lysine 27 (H3K27). This results in the accumulation of H3K27me3, which leads to the repression of genes involved in cancer, inflammation, and neurodegeneration.
Biochemical and Physiological Effects:
4-bromo-N-(2-pyridin-3-ylpropan-2-yl)benzenesulfonamide has been shown to have a range of biochemical and physiological effects. In cancer research, 4-bromo-N-(2-pyridin-3-ylpropan-2-yl)benzenesulfonamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In inflammation research, 4-bromo-N-(2-pyridin-3-ylpropan-2-yl)benzenesulfonamide has been shown to suppress the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disease research, 4-bromo-N-(2-pyridin-3-ylpropan-2-yl)benzenesulfonamide has been shown to improve cognitive function and reduce neuroinflammation. However, it is important to note that the effects of 4-bromo-N-(2-pyridin-3-ylpropan-2-yl)benzenesulfonamide can vary depending on the cell type, disease model, and experimental conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 4-bromo-N-(2-pyridin-3-ylpropan-2-yl)benzenesulfonamide is its high selectivity for JMJD3. This makes it a valuable tool for studying the role of JMJD3 in various biological processes. Additionally, 4-bromo-N-(2-pyridin-3-ylpropan-2-yl)benzenesulfonamide has been shown to have good bioavailability and pharmacokinetic properties, which makes it a promising candidate for drug development. However, there are also some limitations to using 4-bromo-N-(2-pyridin-3-ylpropan-2-yl)benzenesulfonamide in lab experiments. For example, 4-bromo-N-(2-pyridin-3-ylpropan-2-yl)benzenesulfonamide can be toxic at high concentrations, which can limit its use in certain experimental systems. Additionally, the effects of 4-bromo-N-(2-pyridin-3-ylpropan-2-yl)benzenesulfonamide can be influenced by the experimental conditions, such as the cell type and culture conditions.
Orientations Futures
There are many potential future directions for research on 4-bromo-N-(2-pyridin-3-ylpropan-2-yl)benzenesulfonamide. One area of interest is the development of 4-bromo-N-(2-pyridin-3-ylpropan-2-yl)benzenesulfonamide derivatives with improved pharmacokinetic properties and reduced toxicity. Another area of interest is the identification of novel targets of 4-bromo-N-(2-pyridin-3-ylpropan-2-yl)benzenesulfonamide and the elucidation of the downstream signaling pathways involved in its biological effects. Additionally, there is a need for more in vivo studies to validate the therapeutic potential of 4-bromo-N-(2-pyridin-3-ylpropan-2-yl)benzenesulfonamide in various disease models. Finally, the development of more specific and potent inhibitors of JMJD3 could lead to new therapeutic targets for cancer, inflammation, and neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of 4-bromo-N-(2-pyridin-3-ylpropan-2-yl)benzenesulfonamide involves a multi-step process. The starting material is 4-bromo-N-(2-pyridin-3-ylpropan-2-yl)benzenesulfonamide, which is commercially available or can be synthesized from 4-bromoaniline and 2-pyridin-3-ylpropan-2-amine. The synthesis of 4-bromo-N-(2-pyridin-3-ylpropan-2-yl)benzenesulfonamide involves the reaction of the starting material with a series of reagents, including butyllithium, copper(II) sulfate, and sodium borohydride. The final product is obtained after purification using chromatography.
Applications De Recherche Scientifique
4-bromo-N-(2-pyridin-3-ylpropan-2-yl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in treating cancer, inflammation, and neurodegenerative diseases. In cancer research, 4-bromo-N-(2-pyridin-3-ylpropan-2-yl)benzenesulfonamide has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Inflammation research has demonstrated that 4-bromo-N-(2-pyridin-3-ylpropan-2-yl)benzenesulfonamide can suppress the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disease research, 4-bromo-N-(2-pyridin-3-ylpropan-2-yl)benzenesulfonamide has been shown to improve cognitive function and reduce neuroinflammation.
Propriétés
IUPAC Name |
4-bromo-N-(2-pyridin-3-ylpropan-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O2S/c1-14(2,11-4-3-9-16-10-11)17-20(18,19)13-7-5-12(15)6-8-13/h3-10,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDBHHVKRMNJBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(benzenesulfonamido)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B6643144.png)
![tert-butyl N-[2-(N-methylsulfonylanilino)ethyl]carbamate](/img/structure/B6643160.png)
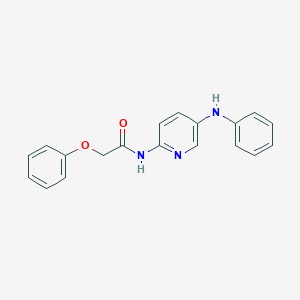
![1-[(4-Chloro-3-methylphenyl)sulfonyl]-4-(4-methylphenyl)piperazine](/img/structure/B6643175.png)
![(3,5-Dimethoxyphenyl)-[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]methanone](/img/structure/B6643181.png)
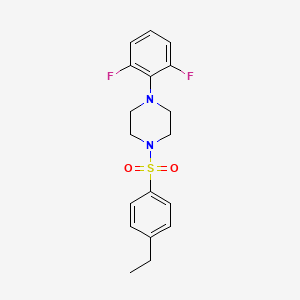
![2-(1H-indol-3-yl)-1-[4-[4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone](/img/structure/B6643198.png)
![(3,4-dimethoxyphenyl)-[4-[(2-methyl-1H-indol-3-yl)methyl]piperidin-1-yl]methanone](/img/structure/B6643205.png)
![3-[[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]methyl]-2-methyl-1H-indole](/img/structure/B6643223.png)
![N-[4-(methanesulfonamido)phenyl]-N-methylcyclopropanecarboxamide](/img/structure/B6643224.png)
